3,4-Dimethoxybenzaldehyde semicarbazone
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Overview
Description
3,4-Dimethoxybenzaldehyde semicarbazone is an organic compound with the molecular formula C10H13N3O3 It is a derivative of benzaldehyde, where the aldehyde group is substituted with a semicarbazone group
Preparation Methods
3,4-Dimethoxybenzaldehyde semicarbazone can be synthesized through a one-pot reaction involving 3,4-dimethoxybenzaldehyde, semicarbazide, and an appropriate solvent such as methanol. The reaction typically involves the condensation of the aldehyde group with the semicarbazide under mild conditions, followed by purification to obtain the desired product .
Chemical Reactions Analysis
3,4-Dimethoxybenzaldehyde semicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the semicarbazone group back to the original aldehyde or other reduced forms.
Substitution: The methoxy groups on the benzene ring can undergo substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3,4-Dimethoxybenzaldehyde semicarbazone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has explored its potential as a pharmacological agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3,4-Dimethoxybenzaldehyde semicarbazone involves its interaction with specific molecular targets. The semicarbazone group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress-related processes .
Comparison with Similar Compounds
3,4-Dimethoxybenzaldehyde semicarbazone can be compared with other semicarbazone derivatives, such as:
4-Hydroxy-3-methoxybenzaldehyde semicarbazone: Known for its antimicrobial activity.
3-Thiophene aldehyde semicarbazone: Exhibits antifungal properties.
Salicylaldehyde semicarbazone: Studied for its anticancer activity.
The uniqueness of this compound lies in its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties .
Properties
CAS No. |
5346-37-2 |
---|---|
Molecular Formula |
C10H13N3O3 |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
[(E)-(3,4-dimethoxyphenyl)methylideneamino]urea |
InChI |
InChI=1S/C10H13N3O3/c1-15-8-4-3-7(5-9(8)16-2)6-12-13-10(11)14/h3-6H,1-2H3,(H3,11,13,14)/b12-6+ |
InChI Key |
PZGBQOUDZACWFL-WUXMJOGZSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)N)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)N)OC |
Origin of Product |
United States |
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